molecular formula C18H19N3O5 B5847238 4-nitro-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide

4-nitro-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide

Cat. No.: B5847238
M. Wt: 357.4 g/mol
InChI Key: FCOULURUUVNUHT-UHFFFAOYSA-N
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Description

4-nitro-N’-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide is a complex organic compound characterized by the presence of a nitro group, a phenoxy group, and a benzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N’-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide typically involves multiple steps, starting with the nitration of an aromatic compound to introduce the nitro group. This is followed by the formation of the benzenecarboximidamide moiety through a series of reactions involving acylation and amidation. The phenoxy group is introduced via a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and acylation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N’-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-nitro-N’-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitro-N’-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the phenoxy and benzenecarboximidamide moieties can interact with hydrophobic pockets in proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-nitro-N’-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(2,3,5-trimethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-11-8-12(2)13(3)16(9-11)25-10-17(22)26-20-18(19)14-4-6-15(7-5-14)21(23)24/h4-9H,10H2,1-3H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOULURUUVNUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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